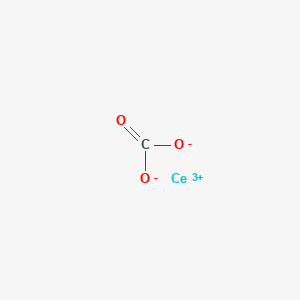

Cerium(3+);carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

CCeO3+ |

|---|---|

Molecular Weight |

200.12 g/mol |

IUPAC Name |

cerium(3+);carbonate |

InChI |

InChI=1S/CH2O3.Ce/c2-1(3)4;/h(H2,2,3,4);/q;+3/p-2 |

InChI Key |

ICYARXLOQWPLNH-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)([O-])[O-].[Ce+3] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Crystal Structure of Cerium(III) Carbonate Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of cerium(III) carbonate hydrates, compounds of significant interest in materials science, catalysis, and pharmaceutical development. Due to the complex nature of cerium chemistry, pure anhydrous cerium(III) carbonate, Ce₂(CO₃)₃, is not commonly isolated. Instead, stable crystalline forms incorporate water or hydroxide groups, leading primarily to two well-characterized structures: cerium(III) carbonate octahydrate (lanthanite-(Ce)) and cerium(III) carbonate hydroxide . This document details their crystallographic parameters, synthesis protocols, and structural nuances.

Crystal Structure of Cerium(III) Carbonate Octahydrate (Lanthanite-(Ce))

Cerium(III) carbonate octahydrate, with the chemical formula Ce₂(CO₃)₃·8H₂O, is isostructural with the mineral lanthanite. This compound crystallizes in the orthorhombic system and is characterized by a layered structure.

Crystallographic Data

The crystal structure of lanthanite-(Ce) consists of layers of 10-fold coordinated cerium ions and carbonate groups. These layers are interconnected by hydrogen bonds to interlayer water molecules, resulting in a highly hydrated and stable structure[1][2].

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][3] |

| Space Group | Pbnb | [1] |

| Unit Cell Dimensions | a = 9.482(6) Å | [3][4] |

| b = 16.938(11) Å | [3][4] | |

| c = 8.965(3) Å | [3][4] | |

| Unit Cell Volume (V) | 1439.83 ų | [3] |

| Formula Units (Z) | 4 | [1][4] |

| Calculated Density | 2.79 g/cm³ | [4] |

Note: The provided unit cell dimensions are from a study on a naturally occurring mineral sample and may slightly vary for synthetically produced crystals.

Experimental Protocol: Synthesis of Lanthanite-(Ce)

Lanthanite-(Ce) is often formed as a secondary mineral through the weathering of other rare-earth-containing minerals[1]. Laboratory synthesis can be achieved through precipitation methods.

Protocol: Precipitation of Cerium(III) Carbonate Octahydrate

-

Precursor Preparation: Prepare an aqueous solution of a soluble cerium(III) salt, such as cerium(III) nitrate (Ce(NO₃)₃·6H₂O) or cerium(III) chloride (CeCl₃·7H₂O).

-

Precipitation: Slowly add a solution of a carbonate source, such as sodium carbonate (Na₂CO₃) or ammonium bicarbonate (NH₄HCO₃), to the cerium salt solution under constant stirring at room temperature.

-

Aging: Allow the resulting precipitate to age in the mother liquor for a period of time (e.g., 24 hours) to promote crystallization.

-

Isolation and Washing: Filter the precipitate and wash it repeatedly with deionized water to remove any soluble impurities.

-

Drying: Dry the final product at a low temperature (e.g., 40-50 °C) to avoid dehydration and preserve the octahydrate structure.

Crystal Structure of Cerium(III) Carbonate Hydroxide

Cerium(III) carbonate hydroxide, CeCO₃OH, is another prevalent and stable form. It is known to crystallize in at least two different polymorphs: orthorhombic and hexagonal.

Orthorhombic Cerium(III) Carbonate Hydroxide

A recent study on a commercial "cerium(III) carbonate hydrate" sample revealed it to be a mixture containing a significant fraction of orthorhombic CeCO₃OH[5].

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pmcn | [5] |

| Unit Cell Dimensions | a = 5.01019(2) Å | [5] |

| b = 8.55011(4) Å | [5] | |

| c = 7.31940(4) Å | [5] | |

| Formula Units (Z) | 4 |

Orthorhombic CeCO₃OH can be synthesized via a hydrothermal method, which allows for the formation of well-defined single crystals.

Protocol: Hydrothermal Synthesis

-

Precursor Solution: Dissolve cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) and urea (CO(NH₂)₂) in deionized water. A surfactant such as polyvinyl alcohol (PVA) can be added to control the morphology[6][7].

-

Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 120 °C) for a designated period (e.g., 10-24 hours)[6][7]. During this process, the slow decomposition of urea provides a homogeneous source of carbonate and hydroxide ions.

-

Cooling and Isolation: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration.

-

Washing and Drying: Wash the product with deionized water and ethanol to remove any unreacted precursors and by-products. Dry the final product in an oven at a moderate temperature (e.g., 70 °C)[8].

Hexagonal Cerium(III) Carbonate Hydroxide

The hexagonal polymorph of CeCO₃OH has also been successfully synthesized and characterized.

| Parameter | Value | Reference |

| Crystal System | Hexagonal | [8] |

| Unit Cell Dimensions | a = 7.2382 Å | [8] |

| c = 9.9596 Å | [8] |

Protocol: Hydrothermal Synthesis

-

Precursor Solution: Prepare a solution of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in deionized water.

-

Reagent Addition: Add triethylenetetramine, which acts as both an alkaline and carbon source, to the solution[8][9].

-

Hydrothermal Reaction: Seal the mixture in a Teflon-lined autoclave and maintain it at 180 °C for 24 hours[8][9].

-

Product Recovery: After cooling, the resulting precipitate is collected, washed with distilled water and ethanol, and dried at 70 °C for 6 hours[8].

Experimental Workflow and Structural Visualization

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of cerium(III) carbonate hydrates typically follows a standardized workflow involving synthesis, data collection, and structure refinement.

Coordination Environment in Lanthanite-(Ce)

The cerium ions in lanthanite-(Ce) exhibit a high coordination number, which is characteristic of lanthanide elements. The coordination sphere involves oxygen atoms from both the carbonate groups and water molecules.

References

- 1. Lanthanite - Wikipedia [en.wikipedia.org]

- 2. Lanthanite-(ce) (Lanthanite-(Ce)) - Rock Identifier [rockidentifier.com]

- 3. mindat.org [mindat.org]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. ccspublishing.org.cn [ccspublishing.org.cn]

An In-depth Technical Guide to the Thermal Decomposition of Cerium(III) Carbonate to Cerium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cerium(III) carbonate (Ce₂(CO₃)₃) into cerium oxide (CeO₂), a material of significant interest in catalysis, biomedicine, and various industrial applications. This document details the experimental protocols, thermal behavior, decomposition pathways, and the influence of atmospheric conditions on the final product characteristics.

Introduction

Cerium oxide nanoparticles (NPs) are widely utilized for their unique catalytic and antioxidant properties. A common and effective method for synthesizing CeO₂ NPs is through the thermal decomposition of a cerium(III) carbonate precursor. This precursor is typically synthesized via precipitation methods, such as homogeneous precipitation using urea or conventional precipitation with ammonium bicarbonate. The subsequent calcination of the cerium(III) carbonate yields cerium oxide, with the final properties of the oxide being highly dependent on the decomposition conditions. Understanding and controlling the thermal decomposition process is therefore critical for tailoring the physicochemical properties of the resulting cerium oxide for specific applications.

Synthesis of Cerium(III) Carbonate Precursor

A routine method for the synthesis of the cerium(III) carbonate precursor involves the precipitation from a cerium(III) salt solution.

Experimental Protocol: Precipitation with Ammonium Bicarbonate

A standard protocol for the synthesis of cerium(III) carbonate is as follows:

-

An aqueous solution of cerium(III) nitrate (e.g., 0.2 mol/L) is prepared.

-

An excess of ammonium bicarbonate solution (e.g., 0.5 mol/L) is added to the cerium nitrate solution under constant stirring.

-

The completeness of the precipitation is verified, for instance, by reacting a small portion of the supernatant with oxalic acid.

-

Stirring is continued for an additional hour after the final addition of the precipitating agent.

-

The precipitate is allowed to settle overnight.

-

The precipitate is separated by filtration, washed thoroughly with deionized water, and dried overnight at 105°C.[1]

Thermal Decomposition of Cerium(III) Carbonate

The thermal decomposition of cerium(III) carbonate hydrate is a multi-step process that is significantly influenced by the surrounding atmosphere. The primary techniques used to study this process are thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC), often coupled with mass spectrometry (MS) to identify the evolved gaseous products.

Experimental Protocol: Thermogravimetric Analysis (TGA)

A general procedure for the thermogravimetric analysis of cerium(III) carbonate is as follows:

-

A small, accurately weighed sample of the dried cerium(III) carbonate precursor (typically 10-20 mg) is placed in an alumina crucible.

-

The crucible is placed in the TGA instrument.

-

The desired atmosphere (e.g., air, nitrogen, argon, or a reducing gas mixture) is purged through the furnace at a constant flow rate (e.g., 40 mL/min).

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 5-10 °C/min).

-

The mass loss and heat flow are recorded as a function of temperature.

-

The resulting TGA, DTG (derivative thermogravimetry), and DTA/DSC curves are analyzed to determine the temperatures of decomposition events and the corresponding mass losses.[2]

Decomposition Pathways and Mechanisms

The thermal decomposition of cerium(III) carbonate hydrate, often represented as Ce₂(CO₃)₃·nH₂O, proceeds through a series of steps involving dehydration, decomposition of the carbonate, and oxidation of cerium.

General Decomposition Steps

The decomposition process can be broadly categorized into the following stages:

-

Dehydration: The initial mass loss observed at lower temperatures corresponds to the removal of physically adsorbed and chemically bound water molecules. This is an endothermic process.

-

Decarboxylation and Oxidation: At higher temperatures, the anhydrous cerium(III) carbonate decomposes, releasing carbon dioxide. In an oxidizing atmosphere, this is accompanied by the oxidation of Ce(III) to Ce(IV). In inert or reducing atmospheres, the decomposition is more complex and can lead to the formation of cerium(III) oxide or non-stoichiometric oxides.

The overall reaction in an oxidizing atmosphere can be summarized as:

Ce₂(CO₃)₃ + ½ O₂ → 2CeO₂ + 3CO₂

Influence of Atmosphere

The composition of the atmosphere has a profound effect on the decomposition pathway and the final product.

-

Oxidizing Atmosphere (e.g., Air, Oxygen): The decomposition in an oxidizing environment typically proceeds in two main steps, yielding cerium(IV) oxide (CeO₂).[1]

-

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the decomposition is shifted to higher temperatures. The process can be more complex, with the potential for the formation of cerium oxycarbonates as intermediates. The final product is often a non-stoichiometric cerium oxide (CeO₂-x), and the evolved CO₂ can be partially reduced by Ce(III) to form carbon monoxide (CO) and elemental carbon.[1]

-

Reducing Atmosphere (e.g., Hydrogen): In the presence of a reducing agent like hydrogen, the evolved carbon dioxide can be further reduced to methane and water, especially when a catalyst is present.[1]

Visualizing the Decomposition Pathway

The following diagram illustrates the general workflow for the synthesis and decomposition of cerium(III) carbonate.

Caption: Experimental workflow for cerium oxide synthesis.

The logical relationship of the decomposition steps under different atmospheres can be visualized as follows:

Caption: Decomposition pathways under different atmospheres.

Quantitative Data from Thermal Analysis

The following tables summarize the quantitative data obtained from the thermal analysis of cerium(III) carbonate under different conditions as reported in the literature. It is important to note that the exact temperatures and mass losses can vary depending on factors such as the hydration state of the precursor, heating rate, and particle size.

Table 1: Thermal Decomposition Stages of Cerium(III) Carbonate Hydrate

| Decomposition Stage | Temperature Range (°C) | Gaseous Products | Solid Product/Intermediate | Reference |

| Dehydration | ~150 - 170 | H₂O | Anhydrous or partially hydrated Ce₂(CO₃)₃ | [1][3] |

| Decarboxylation/Oxidation | ~250 - 400 | CO₂ | Cerium Oxycarbonate, Cerium Oxide | [1][3] |

Table 2: Influence of Atmosphere on Decomposition Products

| Atmosphere | Intermediate Products | Final Solid Product | Gaseous Byproducts | Reference |

| Oxidizing (Air/O₂) | Cerium Oxycarbonate | CeO₂ | CO₂ | [1] |

| Inert (N₂/Ar) | Cerium Oxycarbonate | CeO₂-x | CO₂, CO, C | [1][2] |

| Reducing (H₂) | - | CeO₂-x | CH₄, H₂O | [1] |

Characterization of the Resulting Cerium Oxide

The cerium oxide obtained from the thermal decomposition of cerium(III) carbonate is typically in the form of nanocrystals. The morphology and crystallite size of the final product are influenced by the synthesis method of the precursor and the calcination conditions.

-

Morphology: The morphology of the cerium oxide particles often retains the shape of the precursor carbonate particles.[4][5]

-

Crystallite Size: The crystallite size of the ceria nanoparticles can be controlled by the calcination temperature, with higher temperatures generally leading to larger crystallites.[5] The crystallite size can be determined using X-ray diffraction (XRD) and the Scherrer equation.

Conclusion

The thermal decomposition of cerium(III) carbonate is a versatile method for the production of cerium oxide with tailored properties. A thorough understanding of the decomposition pathway, the influence of the atmosphere, and the ability to control experimental parameters are essential for synthesizing ceria nanoparticles with desired characteristics for advanced applications in research and industry. This guide provides a foundational understanding and practical protocols for researchers working in this field.

References

- 1. rsc.org [rsc.org]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Thermochemical investigations of cerium carbonate decomposition [inis.iaea.org]

- 4. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Chemical formula and properties of cerous carbonate

An In-depth Technical Guide to Cerous Carbonate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of cerous carbonate, also known as cerium(III) carbonate. It details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its emerging applications, particularly in the biomedical field.

Chemical and Physical Properties

Cerous carbonate is an inorganic salt formed from cerium(III) cations and carbonate anions.[1] It typically exists as a hydrated compound, and its properties can vary with the degree of hydration.[2]

Table 1: Summary of Chemical and Physical Properties of Cerous Carbonate

| Property | Value | Source(s) |

| Chemical Formula | Ce₂(CO₃)₃ | [1][3] |

| Hydrated Formula | Ce₂(CO₃)₃·xH₂O | [2][4][5] |

| Molecular Weight | 460.26 g/mol (anhydrous) | [1][3][6] |

| Appearance | White to off-white or pale yellow powder/solid.[2][4][7][8][9] | |

| Odor | Odorless.[2][4][7] | |

| Solubility | Insoluble in water; soluble in mineral acids.[10] | |

| Density | 2.29 g/cm³ (at 20°C) | |

| CAS Number | 537-01-9 (anhydrous), 54451-25-1 (hydrate) | [3][4][11] |

Thermal Properties and Decomposition

The thermal decomposition of cerous carbonate hydrate is a multi-step process that is highly dependent on the surrounding atmosphere.[12] The process generally involves dehydration followed by decarboxylation to ultimately yield cerium oxide.

Table 2: Thermal Decomposition Data

| Atmosphere | Decomposition Steps & Products | Temperature Range (°C) | Source(s) |

| Oxidizing (e.g., Oxygen) | 1. Dehydration (loss of H₂O) 2. Decarboxylation (loss of CO₂) to form Cerium(IV) Oxide (CeO₂) | Step 1: ~150-170 Step 2: ~250-280 | [12][13][14] |

| Inert (e.g., Helium) or Reducing (e.g., Hydrogen) | 1. Dehydration 2. Multi-part decarboxylation, partial reduction of CO₂ to CO and Carbon, formation of non-stoichiometric CeO₂₋ₓ | Higher temperatures than in oxygen. | [12] |

The thermal decomposition pathway can be visualized as a sequence of transformations.

Caption: Thermal decomposition pathway of cerous carbonate hydrate in an oxidizing atmosphere.

Experimental Protocols

Synthesis of Cerous Carbonate via Homogeneous Precipitation

This protocol describes a common method for synthesizing cerium carbonate particles, which can serve as precursors for cerium oxide. The process relies on the slow decomposition of urea to provide a gradual and uniform source of carbonate ions.[14][15]

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Urea (CO(NH₂)₂)

-

Deionized water

-

Nitric acid (concentrated)

Procedure:

-

Precursor Solution Preparation: Dissolve cerium(III) nitrate hexahydrate in deionized water. Acidify the solution with a small amount of concentrated nitric acid to prevent premature hydrolysis.

-

Addition of Precipitant: Add an excess of urea to the cerium nitrate solution.

-

Heating and Precipitation: Heat the mixture to approximately 90°C under constant stirring. As urea slowly decomposes, it will raise the pH and release carbonate ions, leading to the gradual precipitation of cerous carbonate.

-

Aging: Continue stirring at temperature for several hours after the precipitate appears to ensure complete reaction and particle growth.

-

Isolation and Washing: Allow the mixture to cool. Decant the supernatant, then filter the white precipitate.

-

Drying: Wash the collected precipitate multiple times with deionized water to remove any unreacted reagents. Dry the final product in an oven at a temperature around 105°C.[14]

The workflow for this synthesis method is outlined below.

Caption: Experimental workflow for the synthesis of cerous carbonate via homogeneous precipitation.

Thermal Analysis Protocol

This protocol outlines the use of thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to study the decomposition of cerous carbonate.

Instrumentation:

-

A combined TGA/DTA thermal analyzer or separate instruments.

-

Gas flow controller for atmosphere management (e.g., air, nitrogen, oxygen).

Procedure:

-

Sample Preparation: Place a precisely weighed amount of the cerous carbonate hydrate sample (typically 5-10 mg) into an inert sample pan (e.g., alumina).

-

Instrument Setup: Place the sample pan and a reference pan into the analyzer.

-

Atmosphere Control: Purge the furnace with the desired gas (e.g., static air, flowing oxygen, or an inert gas) at a controlled flow rate.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 950°C) at a constant heating rate, such as 10°C/min.[16]

-

Data Acquisition: Continuously record the sample weight (TGA), the temperature difference between the sample and reference (DTA), and the sample temperature.

-

Analysis: Analyze the resulting TGA curve for weight loss steps corresponding to dehydration and decarboxylation. Analyze the DTA curve for endothermic or exothermic peaks associated with these transitions.[16]

Applications in Drug Development and Research

While traditionally used in glass polishing and as a precursor for catalysts, cerous carbonate and its derivatives are gaining attention in biomedical applications.[5][9] One promising area is in sonodynamic therapy.

Cerium-Doped Microparticles for Sonodynamic Therapy

Recent research has explored the use of cerium-doped calcium carbonate microparticles as sonosensitizers.[17] In this application, the particles are designed to generate reactive oxygen species (ROS) when activated by low-intensity ultrasound (LIUS). This localized ROS production can induce cell death, offering a targeted therapeutic strategy. This approach is being investigated for applications such as non-invasive body sculpting by inducing adipocyte (fat cell) death.[17]

The proposed mechanism involves the synergistic action of the cerium-doped particles and ultrasound to create a therapeutic effect.

Caption: Proposed mechanism for cerium-based sonodynamic therapy.

Safety and Handling

Cerous carbonate is considered a hazardous substance and requires careful handling in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system.[2][4][18]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Irritation | 2 | H315: Causes skin irritation. | [2][4][18] |

| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation. | [2][4][18] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | [2][4][18] |

Handling and Storage Recommendations:

-

Ventilation: Handle in a well-ventilated area or use local exhaust ventilation to avoid dust formation and inhalation.[4][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[4][7][18]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from moisture.[4][11]

-

Spills: In case of a spill, avoid raising dust. Sweep or vacuum up the material using a system with a HEPA filter and place it in a suitable container for disposal.[4][18]

References

- 1. Cerium(III) carbonate - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. Cerium(III) carbonate, GR 99.9% 537-01-9 India [ottokemi.com]

- 4. Cerium Carbonate - ESPI Metals [espimetals.com]

- 5. americanelements.com [americanelements.com]

- 6. Cerous carbonate | C3Ce2O9 | CID 160516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. strem.com [strem.com]

- 9. zegmetal.com [zegmetal.com]

- 10. Cerium Carbonate CAS NO: 54451-25-1, 77520-94-6 Molecular Formula: Ce2(CO3)3·X(H2O) [unmdc.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. researchers.mq.edu.au [researchers.mq.edu.au]

- 13. Thermochemical investigations of cerium carbonate decomposition [inis.iaea.org]

- 14. rsc.org [rsc.org]

- 15. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. akjournals.com [akjournals.com]

- 17. Cerium-doped calcium carbonate microparticles combined with low-intensity ultrasound for efficient sonodynamic therapy in body sculpting - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Natural Occurrence of Cerium-Bearing Carbonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium, the most abundant of the rare earth elements (REEs), is a critical component in a wide range of applications, from catalysts and polishing agents to advanced electronics and pharmaceuticals. In nature, cerium is predominantly found within a variety of minerals, with carbonates being a significant class of host phases. This technical guide provides an in-depth exploration of the natural occurrence of cerium-bearing carbonate minerals. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals who require a detailed understanding of the geological settings, analytical characterization, and formation pathways of these important minerals.

The information presented herein is compiled from a thorough review of geological and mineralogical literature. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key analytical techniques are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the complex processes involved.

Major Cerium-Bearing Carbonate Minerals

A variety of carbonate minerals incorporate cerium as a significant constituent of their crystal structure. These minerals are often found in specific geological environments, primarily associated with carbonatites and alkaline igneous rocks. The most prominent cerium-bearing carbonate minerals are detailed below.

Bastnäsite Group

The bastnäsite group is the most significant source of rare earth elements, including cerium. These are fluorocarbonate minerals with the general formula (REE)CO₃F. The cerium-dominant member of this group is bastnäsite-(Ce) .

-

Formula: (Ce, La)CO₃F

-

Crystal System: Hexagonal

-

Occurrence: Bastnäsite is a primary mineral in carbonatites, alkaline granites, and syenites. It can also be found in hydrothermal veins and as a product of contact metamorphism. Notable deposits are found in Mountain Pass, California, USA, and Bayan Obo, China.

A hydroxyl-bearing analogue, hydroxylbastnäsite-(Ce) , with the formula (Ce,La)CO₃(OH,F), also occurs naturally.

Synchysite Group

The synchysite group consists of calcium and rare earth element fluorocarbonates. The cerium-dominant member is synchysite-(Ce) .

-

Formula: Ca(Ce,La)(CO₃)₂F

-

Crystal System: Monoclinic (pseudohexagonal)

-

Occurrence: Synchysite-(Ce) is found in carbonatites, pegmatites, and hydrothermal veins, often in association with other REE minerals like bastnäsite and parisite.

Parisite-(Ce)

Parisite is another important calcium and rare earth element fluorocarbonate, closely related to bastnäsite and synchysite.

-

Formula: Ca(Ce,La)₂(CO₃)₃F₂

-

Crystal System: Trigonal

-

Occurrence: It shares similar geological settings with bastnäsite and synchysite, commonly occurring in carbonatites and hydrothermal deposits.

Ancylite Group

The ancylite group are hydrous strontium and rare earth element carbonates. The cerium-dominant member is ancylite-(Ce) . A calcium-rich analogue, calcioancylite-(Ce) , also exists.

-

Ancylite-(Ce) Formula: (Ce,La)Sr(CO₃)₂(OH)·H₂O

-

Calcioancylite-(Ce) Formula: (Ce,La)Ca(CO₃)₂(OH)·H₂O

-

Crystal System: Orthorhombic

-

Occurrence: Ancylite group minerals are typically found as late-stage hydrothermal minerals in nepheline syenites and carbonatites, often in vugs and cavities.

Other Cerium-Bearing Carbonates

Several other carbonate minerals contain significant amounts of cerium, though they are generally less common than the minerals mentioned above. These include:

-

Lanthanite-(Ce): A hydrous rare earth carbonate with the formula (Ce,La,Nd)₂(CO₃)₃·8H₂O. It is a secondary mineral formed from the weathering of other REE-bearing minerals.

-

Huanghoite-(Ce): A barium and rare earth element fluorocarbonate with the formula BaCe(CO₃)₂F. It is found in hydrothermal veins associated with carbonatites.

-

Kukharenkoite-(Ce): A barium and cerium fluorocarbonate with the formula Ba₂CeF(CO₃)₃. It occurs in alkaline intrusive complexes.

Quantitative Data Presentation

The following tables summarize key quantitative data for the major cerium-bearing carbonate minerals to facilitate easy comparison.

Table 1: Chemical Formulas and Crystal Systems of Major Cerium-Bearing Carbonate Minerals

| Mineral Name | Chemical Formula | Crystal System |

| Bastnäsite-(Ce) | (Ce, La)CO₃F | Hexagonal |

| Hydroxylbastnäsite-(Ce) | (Ce,La)CO₃(OH,F) | Hexagonal |

| Synchysite-(Ce) | Ca(Ce,La)(CO₃)₂F | Monoclinic |

| Parisite-(Ce) | Ca(Ce,La)₂(CO₃)₃F₂ | Trigonal |

| Ancylite-(Ce) | (Ce,La)Sr(CO₃)₂(OH)·H₂O | Orthorhombic |

| Calcioancylite-(Ce) | (Ce,La)Ca(CO₃)₂(OH)·H₂O | Orthorhombic |

| Lanthanite-(Ce) | (Ce,La,Nd)₂(CO₃)₃·8H₂O | Orthorhombic |

| Huanghoite-(Ce) | BaCe(CO₃)₂F | Trigonal |

| Kukharenkoite-(Ce) | Ba₂CeF(CO₃)₃ | Monoclinic |

Table 2: Physical Properties of Selected Cerium-Bearing Carbonate Minerals

| Mineral Name | Mohs Hardness | Specific Gravity | Color | Luster |

| Bastnäsite-(Ce) | 4 - 5 | 4.95 - 5.2 | Honey-yellow, reddish-brown | Vitreous to greasy |

| Synchysite-(Ce) | 4.5 | 3.9 - 4.05 | Yellow, brown, reddish-brown | Vitreous to greasy |

| Parisite-(Ce) | 4.5 | 4.33 - 4.39 | Brownish-yellow, reddish-brown | Vitreous to resinous |

| Ancylite-(Ce) | 4 - 4.5 | ~3.95 | Pale yellow, yellowish-brown, orange | Vitreous to greasy |

| Lanthanite-(Ce) | 2.5 - 3 | 2.6 - 2.8 | Colorless, white, pinkish, yellowish | Pearly to vitreous |

| Huanghoite-(Ce) | 4.5 | 4.58 | Honey-yellow to greenish-yellow | Vitreous to greasy |

| Kukharenkoite-(Ce) | 4.5 | 4.7 | Colorless, white, yellowish, pinkish | Vitreous to greasy |

Geological Occurrence and Formation Pathways

The formation of cerium-bearing carbonates is intricately linked to specific geological processes, primarily involving carbonatites and alkaline magmatism, followed by hydrothermal activity and, in some cases, secondary alteration.

Primary Formation in Carbonatites and Alkaline Igneous Rocks

The primary source of many cerium-bearing carbonate minerals is carbonatite complexes. Carbonatites are rare igneous rocks composed of more than 50% carbonate minerals. They are thought to originate from the Earth's mantle and are often associated with continental rift zones. During the cooling and crystallization of carbonatitic magma, incompatible elements, including the rare earth elements, become concentrated in the residual melt and associated hydrothermal fluids. This leads to the precipitation of primary REE minerals, including bastnäsite, parisite, and synchysite.

Caption: Primary formation of cerium-bearing carbonates from carbonatitic magma.

Hydrothermal Formation

Hydrothermal fluids, rich in REEs, carbon, and fluorine, derived from late-stage magmatic processes, can migrate through fractures and faults in the surrounding rocks. As these fluids cool and interact with the host rocks, they precipitate a variety of minerals, including cerium-bearing carbonates. This process can lead to the formation of vein-type deposits.

Secondary (Supergene) Formation

Primary REE minerals can be altered by weathering processes near the Earth's surface. This is known as supergene alteration. In tropical and subtropical climates, intense chemical weathering can leach REEs from the upper parts of a mineral deposit and redeposit them at depth, leading to the formation of secondary enrichment zones. In this process, primary minerals like bastnäsite can be altered, and new, often hydrated, carbonate minerals like lanthanite-(Ce) can form.

Caption: Supergene formation of secondary cerium-bearing carbonates.

Experimental Protocols

The accurate characterization of cerium-bearing carbonates requires a suite of analytical techniques. The following sections provide detailed methodologies for the key experiments cited in the analysis of these minerals.

X-Ray Diffraction (XRD) for Mineral Identification and Quantification

Objective: To identify the crystalline phases present in a sample and to quantify their relative abundances.

Methodology:

-

Sample Preparation:

-

Grind a representative portion of the mineral sample to a fine powder (<10 µm) using an agate mortar and pestle to ensure random crystal orientation.

-

For quantitative analysis using the Rietveld method, accurately weigh the powdered sample and, if necessary, mix with a known amount of an internal standard (e.g., corundum, ZnO).

-

Mount the powdered sample onto a sample holder, ensuring a flat, smooth surface.

-

-

Instrumental Setup (Typical Parameters for a Powder Diffractometer):

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Operating Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 5° to 80°.

-

Step Size: 0.02°.

-

Time per Step: 1-2 seconds.

-

Optics: Bragg-Brentano geometry with a graphite monochromator to remove Kβ radiation.

-

-

Data Analysis:

-

Phase Identification: Compare the experimental diffraction pattern to a database of known mineral patterns (e.g., the Powder Diffraction File - PDF from the International Centre for Diffraction Data - ICDD).

-

Quantitative Analysis (Rietveld Refinement):

-

Use specialized software (e.g., GSAS-II, FullProf, TOPAS).

-

Input the crystal structure information (CIF files) for all identified phases.

-

Refine the background, scale factors, unit cell parameters, peak shape parameters, and preferred orientation parameters to minimize the difference between the observed and calculated diffraction patterns.

-

The refined scale factors are used to calculate the weight percentage of each phase.

-

-

Electron Probe Microanalysis (EPMA) for Chemical Composition

Objective: To obtain quantitative chemical compositions of individual mineral grains at the micrometer scale.

Methodology:

-

Sample Preparation:

-

Prepare a polished thin section or a polished epoxy mount of the mineral sample.

-

Ensure the surface is flat, highly polished, and free of scratches and pits.

-

Coat the sample with a thin layer of carbon to provide electrical conductivity.

-

-

Instrumental Setup (Typical Parameters for an Electron Probe Microanalyzer):

-

Accelerating Voltage: 15-20 kV.

-

Beam Current: 10-20 nA.

-

Beam Diameter: 1-5 µm (a slightly larger, defocused beam may be necessary for hydrous or beam-sensitive minerals).

-

Spectrometers: Wavelength-dispersive spectrometers (WDS) for high spectral resolution and accuracy.

-

-

Standardization:

-

Calibrate the instrument using well-characterized standards for each element to be analyzed.

-

For REEs, synthetic REE phosphates or glasses, or well-characterized natural minerals like monazite and allanite, are commonly used.

-

For other elements, use appropriate mineral or synthetic standards (e.g., wollastonite for Ca and Si, periclase for Mg).

-

-

Data Acquisition and Correction:

-

Acquire X-ray counts for each element on both the standards and the unknown sample.

-

Measure background counts at positions offset from the characteristic X-ray peaks.

-

Apply matrix corrections (ZAF or φ(ρz) corrections) to account for differences in atomic number, absorption, and fluorescence between the standards and the sample.

-

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Element Analysis

Objective: To determine the concentrations of trace elements, including the full suite of rare earth elements, at high sensitivity.

Methodology:

-

Sample Preparation:

-

Prepare a polished thin section or mount, similar to EPMA.

-

Alternatively, for bulk analysis, fuse the powdered sample into a glass bead using a lithium borate flux.

-

-

Instrumental Setup (Typical Parameters for a LA-ICP-MS system):

-

Laser: Nd:YAG (213 nm or 193 nm) or excimer (193 nm) laser.

-

Laser Fluence: 3-5 J/cm².

-

Spot Size: 20-50 µm.

-

Repetition Rate: 5-10 Hz.

-

Carrier Gas: Helium, mixed with argon before entering the ICP.

-

ICP-MS: A quadrupole or sector-field mass spectrometer.

-

-

Calibration and Data Acquisition:

-

Use an external standard for calibration, typically a certified reference glass (e.g., NIST SRM 610/612).

-

Use an internal standard to correct for variations in ablation yield and instrument drift. An element with a known and constant concentration in the sample (e.g., Ca in carbonates) is chosen.

-

Acquire data by ablating a series of spots or lines on the sample and standards.

-

-

Data Processing:

-

Integrate the time-resolved signal for each element, subtracting the background signal.

-

Calculate the ratio of the analyte signal to the internal standard signal.

-

Use the calibration curve generated from the external standard to determine the concentration of the analyte in the unknown sample.

-

Raman Spectroscopy for Phase Identification and Structural Information

Objective: To identify mineral phases and obtain information about their molecular structure, particularly the carbonate and hydroxyl groups.

Methodology:

-

Sample Preparation:

-

Minimal sample preparation is required. A fresh, clean surface of the mineral is sufficient.

-

For micro-Raman analysis, a polished thin section or a small fragment of the mineral can be used.

-

-

Instrumental Setup (Typical Parameters for a Raman Spectrometer):

-

Laser Excitation Wavelength: 532 nm (green), 633 nm (red), or 785 nm (near-infrared). The choice depends on the sample's fluorescence characteristics.

-

Laser Power: Kept low (e.g., <1 mW at the sample) to avoid thermal damage to the mineral.

-

Objective: 50x or 100x for high spatial resolution.

-

Gratings: Selected to provide the desired spectral resolution (typically 1-2 cm⁻¹).

-

Acquisition Time and Accumulations: Adjusted to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic Raman bands of the carbonate (CO₃²⁻) group (symmetric stretching, in-plane bending, and lattice modes) and hydroxyl (OH⁻) groups.

-

Compare the obtained spectrum with reference spectra of known minerals to identify the phases present.

-

The position and width of the Raman bands can provide information about cation substitution and structural disorder.

-

Analytical Workflow Visualization

The comprehensive characterization of cerium-bearing carbonates typically follows a multi-technique approach. The following diagram illustrates a logical workflow for the analysis of a geological sample suspected to contain these minerals.

Caption: A typical analytical workflow for the characterization of cerium-bearing carbonates.

Conclusion

The natural occurrence of cerium-bearing carbonates is a subject of significant scientific and economic interest. These minerals, primarily found in carbonatites and alkaline igneous rocks, are the main source of cerium and other rare earth elements. A thorough understanding of their geological settings, formation pathways, and chemical characteristics is crucial for exploration, extraction, and utilization in various high-technology applications, including drug development where REEs

An In-depth Technical Guide to the Electronic Structure and Bonding in Lanthanide Carbonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanide carbonates are a class of inorganic compounds that have garnered significant interest due to their diverse applications, ranging from precursors for advanced materials to their role in environmental and biomedical systems. A thorough understanding of the electronic structure and bonding in these compounds is paramount for controlling their properties and designing novel applications. This technical guide provides a comprehensive overview of the fundamental principles governing the electronic structure and bonding in lanthanide carbonates, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

The bonding in lanthanide complexes is often characterized as primarily ionic, arising from the interaction between the tripositive lanthanide ion (Ln³⁺) and the carbonate anion (CO₃²⁻). The 4f orbitals of the lanthanides are well-shielded and generally do not participate significantly in direct covalent bonding. However, the degree of covalent character, though small, can influence the structural and spectroscopic properties of these compounds. The coordination environment of the lanthanide ion in carbonates is versatile, with the carbonate ligand capable of binding in both monodentate and bidentate fashions. This variability in coordination leads to a rich structural chemistry for lanthanide carbonates.

Data Presentation

Crystallographic Data

The following tables summarize key crystallographic data for selected lanthanide carbonate hydrates, providing a basis for comparing the structural parameters across the series.

Table 1: Crystal System and Space Group of Selected Lanthanide Carbonates

| Compound | Crystal System | Space Group | Reference |

| La₂(CO₃)₃·8H₂O | Orthorhombic | Pmp2₁ | [1] |

| Nd₂(CO₃)₃·8H₂O | Orthorhombic | Pnma | [2] |

| [Eu₂(ox)(CO₃)₂(H₂O)₂]n | Orthorhombic | - | [3] |

Table 2: Selected Bond Lengths in Lanthanide Carbonates

| Compound | Bond | Bond Length (Å) | Reference |

| La₂(CO₃)₃·8H₂O | La-O | 2.52 - 2.74 | [4] |

| Nd₂(CO₃)₃·8H₂O | Nd-O | 2.645(4) | [2] |

Spectroscopic Data

Vibrational spectroscopy is a powerful tool for probing the coordination environment of the carbonate ion in lanthanide complexes. The symmetry of the carbonate ion is lowered upon coordination, resulting in changes in the number and position of its vibrational bands.

Table 3: Infrared (IR) and Raman Spectroscopic Data for Lanthanide Carbonates

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| Lanthanum Carbonate | Raman | 1055, 1090 | Symmetric stretch (CO₃²⁻) | [5] |

| Lanthanum Carbonate | Raman | 1396 | Asymmetric stretch (CO₃²⁻) | [5] |

Thermodynamic Data

The stability of lanthanide carbonate complexes in solution is a critical parameter in various applications, including separation processes and drug delivery.

Table 4: Stability Constants of Selected Lanthanide Carbonate Complexes

| Lanthanide Ion | Complex | Log β | Conditions | Reference |

| Eu(III) | [Eu(CO₃)]⁺ | - | 22°C, 0.5M ionic strength | [6] |

| Eu(III) | [Eu(CO₃)₂]⁻ | - | 22°C, 0.5M ionic strength | [6] |

| Nd(III) | [Nd(CO₃)]⁺ | - | 22°C, 0.5M ionic strength | [6] |

Experimental Protocols

Synthesis of Lanthanide Carbonates

1. Hydrothermal Synthesis of Single-Crystal Lanthanide Phenylphosphonates (as an example of controlled synthesis)

This method can be adapted for the synthesis of crystalline lanthanide carbonates by replacing the organophosphorus precursor with a suitable carbonate source under controlled pH and temperature conditions.

-

Reactants: Lanthanide chloride or nitrate salts, phenylphosphonic acid (or a carbonate source like urea or sodium bicarbonate).

-

Procedure:

-

Prepare aqueous solutions of the lanthanide salt and the precipitating agent.

-

Mix the solutions in a Teflon-lined stainless steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting crystals by filtration, wash with deionized water and ethanol, and dry in air.[7]

-

2. Precipitation Method for Lanthanum Carbonate Dihydrate

-

Reactants: Lanthanum chloride heptahydrate, ammonium bicarbonate.

-

Procedure:

-

Dissolve lanthanum chloride heptahydrate in demineralized water.

-

Separately, dissolve ammonium bicarbonate in demineralized water.

-

Slowly add the ammonium bicarbonate solution to the lanthanum chloride solution with stirring at 25-30 °C.

-

After the addition is complete, continue stirring for 1 hour.

-

Isolate the precipitate by filtration and wash with water to remove chlorides.

-

Partially dry the product at 60-65 °C.

-

Suspend the partially dried solid in a hydrocarbon solvent (e.g., toluene) and reflux azeotropically to remove water.

-

Filter the final product and dry at 60-65 °C to obtain lanthanum carbonate dihydrate.[8]

-

Characterization Techniques

1. X-ray Diffraction (XRD) for Crystal Structure Determination

-

Instrument: A single-crystal or powder X-ray diffractometer.

-

Procedure (Single Crystal):

-

Mount a suitable single crystal on a goniometer head.

-

Center the crystal in the X-ray beam.

-

Collect diffraction data by rotating the crystal and detector.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Procedure (ATR):

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum.

-

The spectrum is typically recorded in the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Analyze the positions and shapes of the absorption bands to identify the coordination mode of the carbonate ligands.[9]

-

3. Raman Spectroscopy

-

Instrument: A Raman spectrometer with a laser excitation source (e.g., Nd:YAG laser).

-

Procedure:

4. UV-Visible Spectroscopy

-

Instrument: A UV-Vis spectrophotometer.

-

Procedure:

-

Dissolve the lanthanide carbonate complex in a suitable solvent (e.g., water, ethanol).

-

Record the absorption spectrum over the UV and visible range.

-

Analyze the f-f transitions, which are typically weak and sharp, to probe the electronic environment of the lanthanide ion. For cerium(III) complexes, broader bands due to 4f-5d transitions can be observed.[11]

-

5. Computational Methods: Density Functional Theory (DFT)

-

Software: Gaussian, ORCA, ADF, etc.

-

Procedure:

-

Construct a model of the lanthanide carbonate complex.

-

Choose an appropriate level of theory, including a functional (e.g., B3LYP, TPSSh) and a basis set. For lanthanides, effective core potentials (ECPs) are often used to account for relativistic effects.[12][13][14]

-

Perform geometry optimization to find the minimum energy structure.

-

Calculate electronic properties such as orbital energies, charge distribution, and bond orders.

-

Simulate vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.

-

Visualization of Workflows and Relationships

References

- 1. sklg.cdut.edu.cn [sklg.cdut.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, crystal structure, and luminescence properties of a three-dimensional coordination polymer from europium(iii) carbonate hemioxalate hydrate - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization and determination of the stability constant of lanthanide complexes with carbonates [inis.iaea.org]

- 7. Systematic synthesis and characterization of single-crystal lanthanide phenylphosphonate nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2010131255A1 - Process for the preparation of lanthanum carbonate dihydrate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.aps.org [journals.aps.org]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the Dynamic Coordination Sphere of Lanthanide Aqua Ions: Insights from r2SCAN-3c Composite-DFT Born–Oppenheimer Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A DFT perspective on organometallic lanthanide chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Phases of Cerium Carbonate for Researchers and Drug Development Professionals

Introduction

Cerium, a rare earth element of the lanthanide series, forms a variety of carbonate compounds that are of significant interest to researchers, particularly as precursors for the synthesis of cerium oxide (ceria) nanoparticles. These nanoparticles have garnered substantial attention in the biomedical field for their unique catalytic and antioxidant properties. This technical guide provides an in-depth exploration of the primary phases of cerium carbonate, including cerium(III) carbonate octahydrate (Ce₂(CO₃)₃·8H₂O), cerium hydroxycarbonate (CeOHCO₃), and cerium oxycarbonate monohydrate (Ce₂O(CO₃)₂·H₂O). The guide details their synthesis, crystallographic properties, thermal decomposition pathways, and emerging applications in drug development, offering a valuable resource for scientists and professionals in materials science and pharmaceutical research.

Phases of Cerium Carbonate: A Comparative Overview

The most commonly encountered phases of cerium carbonate are distinguished by their composition and crystal structure. The formation of a specific phase is highly dependent on the synthesis conditions, such as temperature, pH, and the choice of precursors.[1]

Data Presentation: Crystallographic and Thermal Properties

The following tables summarize the key quantitative data for the different phases of cerium carbonate, providing a clear comparison of their structural and thermal characteristics.

Table 1: Crystallographic Data of Cerium Carbonate Phases

| Phase Name | Chemical Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Cerium(III) Carbonate Octahydrate | Ce₂(CO₃)₃·8H₂O | Orthorhombic | - | a = 6.94, b = 25.13, c = 8.96 | [1] |

| Cerium Hydroxycarbonate | CeOHCO₃ | Orthorhombic | Pmcn | a = 5.01019, b = 8.55011, c = 7.31940 | [1] |

| Cerium Oxycarbonate Monohydrate | Ce₂O(CO₃)₂·H₂O | Orthorhombic | - | - | [1] |

Table 2: Thermal Decomposition Characteristics of Cerium Carbonate Phases

| Phase Name | Decomposition Step | Temperature Range (°C) | Products | Reference |

| Ce₂(CO₃)₃·xH₂O | Dehydration | 160-170 | Ce₂(CO₃)₃ | [2] |

| Decarbonation & Oxidation | 250-280 | CeO₂ (initial formation) | [2] | |

| CeOHCO₃ | Dehydration | ~150 | - | [3] |

| Decarboxylation | 250-280 | CeO₂ | [3] | |

| Ce₂O(CO₃)₂·H₂O | Calcination to CeO₂ | >500 | CeO₂ | [4] |

Experimental Protocols: Synthesis of Cerium Carbonate Phases

The synthesis of specific cerium carbonate phases requires precise control over reaction conditions. Below are detailed methodologies for the preparation of cerium(III) carbonate, cerium hydroxycarbonate, and cerium oxycarbonate.

Synthesis of Cerium(III) Carbonate Precursor

This protocol describes a co-precipitation method to synthesize a cerium(III) carbonate precursor, which is often a hydrated form.

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Potassium carbonate (K₂CO₃)

-

Distilled water

Procedure: [5]

-

Prepare a 0.02 M solution of Ce(NO₃)₃·6H₂O by dissolving 2.17 g in 250 mL of distilled water.

-

Prepare a 0.03 M solution of K₂CO₃ by dissolving 1.036 g in 250 mL of distilled water.

-

In a separate beaker, add 100 mL of distilled water and commence vigorous stirring.

-

Slowly and simultaneously add 50 mL of the cerium(III) nitrate solution and 20 mL of the potassium carbonate solution dropwise into the stirred distilled water.

-

Maintain a constant pH of 6 during the precipitation process. A white precipitate of cerium(III) carbonate will form.

-

The resulting precipitate is then dried at 65°C for 2 hours.

Synthesis of Cerium Hydroxycarbonate (CeOHCO₃)

A hydrothermal method is commonly employed for the synthesis of crystalline cerium hydroxycarbonate.

Materials:

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Triethylenetetramine

-

Distilled water

-

Ethanol

-

In a typical synthesis, dissolve a specific amount of CeCl₃·7H₂O in distilled water.

-

Add triethylenetetramine to the solution, which acts as both an alkaline and carbon source.

-

Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

-

Heat the autoclave to 180°C and maintain this temperature for a specified duration (e.g., several hours).

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by centrifugation.

-

Wash the product several times with distilled water and ethanol to remove any unreacted reagents.

-

Dry the final product at 70°C for 6 hours.

Synthesis of Cerium Oxycarbonate (Ce₂O(CO₃)₂·H₂O)

Cerium oxycarbonate can be synthesized via a facile room-temperature method using organic reagents.

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

1,1'-Carbonyldiimidazole (CDI)

-

Imidazole

-

Acetone

-

Deionized water

Procedure: [8]

-

To synthesize cerium carbonate nanosaucers, which are identified as cerium oxycarbonate, prepare a reaction mixture containing 1 mmol of cerium nitrate hexahydrate and 1 mmol of CDI in acetone.

-

Add 2, 4, or 6 mmol of imidazole to the reaction mixture with vigorous stirring at room temperature. The addition of extra imidazole favors the formation of cerium oxycarbonate.[8]

-

Continue stirring for 3 hours.

-

Collect the resulting precipitate by centrifugation.

-

Wash the precipitate four times with deionized water.

-

Dry the product at 60°C in air for 12 hours.

Transformational Pathways and Logical Relationships

The different phases of cerium carbonate are interconvertible, primarily through thermal decomposition. Understanding these transformation pathways is crucial for producing cerium oxide with desired properties, as the morphology of the precursor carbonate often influences the final oxide product.

References

- 1. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermochemical investigations of cerium carbonate decomposition [inis.iaea.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method [scielo.org.mx]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. ccspublishing.org.cn [ccspublishing.org.cn]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hydrothermal Synthesis of Cerium Carbonate Particles for Drug Development Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis of cerium carbonate and cerium hydroxycarbonate particles. While these particles are not typically used directly in drug delivery systems, their true value lies in their role as essential precursors for the synthesis of cerium oxide (ceria) nanoparticles. The morphology, size, and crystallinity of the initial cerium carbonate particles significantly influence the final properties of the ceria nanoparticles, which are extensively researched for their therapeutic and drug delivery applications. This guide details the experimental protocols, critical parameters, and characterization of cerium carbonate particles, providing a foundational understanding for their application in the development of advanced drug delivery vehicles.

Core Concepts in Hydrothermal Synthesis of Cerium Carbonate

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. In the context of cerium carbonate synthesis, a cerium salt (e.g., cerium nitrate or cerium chloride) is reacted with a carbonate source, most commonly through the decomposition of urea. This process allows for precise control over the particle size, morphology, and crystal phase of the resulting cerium carbonate or hydroxycarbonate.

The overall reaction can be simplified as the hydrolysis of urea to produce carbonate and hydroxide ions, which then react with cerium ions to precipitate cerium carbonate hydroxide (CeOHCO₃) or other cerium carbonate species. The controlled environment within the autoclave allows for the formation of well-defined crystalline structures.

Experimental Protocols

Hydrothermal Synthesis of Cerium Carbonate Hydroxide Particles

This protocol is a synthesis of methodologies reported in the literature for the preparation of cerium carbonate hydroxide particles, which can be subsequently calcined to produce cerium oxide nanoparticles.

Materials:

-

Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) or Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Urea (CO(NH₂)₂)

-

Deionized water

-

Ethanol

-

Teflon-lined stainless steel autoclave

Procedure:

-

Precursor Solution Preparation: Prepare an aqueous solution of the cerium salt (e.g., 0.05 M Ce(NO₃)₃).

-

Urea Addition: Prepare a separate aqueous solution of urea with a desired concentration (e.g., ranging from 0.05 M to 1.0 M).

-

Mixing: Mix the cerium salt solution and the urea solution in a beaker under vigorous stirring. The molar ratio of urea to cerium salt is a critical parameter that influences the morphology of the final product.

-

Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to the desired reaction temperature (e.g., 160-180 °C) for a specific duration (e.g., 1-24 hours).

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol to remove any unreacted reagents and byproducts.

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) for several hours.

Characterization of Cerium Carbonate Particles

X-Ray Diffraction (XRD): To determine the crystal phase and purity of the synthesized particles. Orthorhombic CeOHCO₃ is a common phase obtained through this method.

Scanning Electron Microscopy (SEM): To visualize the morphology and size of the particles. Different morphologies such as rhomboidal platelets, prismatic rods, and hierarchical structures can be obtained by varying the synthesis parameters.

Transmission Electron Microscopy (TEM): To obtain high-resolution images of the particles, providing detailed information about their size, shape, and crystallinity.

Thermogravimetric Analysis (TGA): To study the thermal decomposition of the cerium carbonate precursor to cerium oxide. This analysis helps in determining the appropriate calcination temperature.

Data Presentation: Influence of Synthesis Parameters

The following tables summarize the quantitative data from various studies on the hydrothermal synthesis of cerium carbonate particles.

Table 1: Effect of Urea Concentration on Particle Morphology

| Cerium Salt Concentration (M) | Urea Concentration (M) | Temperature (°C) | Time (h) | Resulting Morphology of CeOHCO₃ |

| 0.05 | 0.05 | 160 | 1 | Rhomboidal platelets[1] |

| 0.05 | 0.1 | 160 | 1 | Mixture of platelets and prismatic particles |

| 0.05 | 0.3 | 160 | 1 | Prismatic particles[1] |

| 0.05 | 1.0 | 160 | 1 | Larger, well-defined prismatic particles[1] |

Table 2: General Synthesis Parameters and Resulting Products

| Cerium Precursor | Carbonate Source | Temperature (°C) | Time (h) | Resulting Product | Reference |

| Ce(NO₃)₃·6H₂O | Urea | 180 | 1-24 | CeCO₃OH nano and microcrystals | [1] |

| CeCl₃·7H₂O | Urea | 120-180 | 12 | CeOHCO₃ | [2] |

| Ce(NO₃)₃ | Urea | 160 | 1 | CeOHCO₃ powders[1] | [1] |

Visualization of Experimental Workflow and Concepts

Experimental Workflow for Hydrothermal Synthesis

Caption: Experimental workflow for the hydrothermal synthesis of cerium carbonate particles.

Logical Relationship: From Precursor to Application

Caption: Logical progression from cerium carbonate precursor to drug delivery applications.

Role in Drug Development

As established, cerium carbonate's primary role in drug development is as a precursor to cerium oxide nanoparticles (nanoceria). Ceria nanoparticles have garnered significant attention in the biomedical field due to their unique redox properties, acting as regenerative antioxidants.

Key aspects relevant to drug development professionals:

-

Controlled Morphology for Enhanced Performance: The morphology of the initial cerium carbonate particles is often retained after calcination to ceria. By controlling the synthesis of the carbonate precursor, it is possible to produce ceria nanoparticles with desired shapes (e.g., nanorods, nanocubes, nanospheres), which can influence their interaction with biological systems and their efficacy as drug carriers.

-

Ceria as a Therapeutic Agent and Carrier: Ceria nanoparticles exhibit antioxidant and anti-inflammatory properties, making them not just carriers but also potential therapeutic agents for diseases associated with oxidative stress.[3]

-

Drug Loading and Release: The high surface area of porous ceria nanoparticles, derived from specific carbonate precursors, allows for efficient loading of various therapeutic agents.[4] Drug release can be triggered by the local microenvironment, such as the acidic conditions found in tumor tissues or inflammatory sites.[4]

-

Surface Functionalization: Ceria nanoparticles can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, enhancing therapeutic efficacy while minimizing side effects.[4]

References

Homogeneous precipitation of cerium carbonate using urea

An In-depth Technical Guide to the Homogeneous Precipitation of Cerium Carbonate Using Urea

Introduction

The synthesis of advanced materials with controlled morphology and particle size is a cornerstone of modern materials science, with significant implications for catalysis, biomedical applications, and electronics. Homogeneous precipitation is a powerful technique that enables the uniform formation of particles from a solution by slowly generating the precipitating agent in situ, thereby avoiding the localized high supersaturation that causes uncontrolled growth and agglomeration in conventional precipitation methods.

This technical guide focuses on the homogeneous precipitation of cerium carbonate, a critical precursor for producing cerium oxide (ceria, CeO₂), using urea as the precipitating agent. Ceria nanoparticles are highly valued for their catalytic and antioxidant properties, which are being explored for applications ranging from industrial catalysis to therapeutic agents in cancer treatment and inflammatory diseases.[1][2] The urea-based method is advantageous due to its simplicity, cost-effectiveness, and ability to produce particles with uniform size and shape.[3] The process relies on the slow, temperature-controlled hydrolysis of urea, which gradually increases the pH and releases carbonate ions, leading to the controlled precipitation of a cerium carbonate precursor.[1][4]

Core Mechanism of Urea Hydrolysis

The fundamental principle of this method is the thermal decomposition of urea ((NH₂)₂CO) in an aqueous solution. When heated, urea hydrolyzes to produce ammonia (NH₃) and carbon dioxide (CO₂). The ammonia subsequently forms ammonium (NH₄⁺) and hydroxide (OH⁻) ions, while the carbon dioxide forms carbonate ions (CO₃²⁻). This slow and uniform release of hydroxide and carbonate ions throughout the solution raises the pH gradually, inducing the precipitation of cerium carbonate.[1][5]

The key reactions can be summarized as:

-

Urea Hydrolysis: (NH₂)₂CO + H₂O → 2NH₃ + CO₂

-

Ammonia Equilibrium: NH₃ + H₂O ⇌ NH₄⁺ + OH⁻

-

Carbonate Formation: CO₂ + 2OH⁻ ⇌ CO₃²⁻ + H₂O

-

Precipitation: 2Ce³⁺ + 3CO₃²⁻ → Ce₂(CO₃)₃ (s)

The rate of urea hydrolysis is highly dependent on temperature, allowing for precise control over the precipitation process.[4] This controlled generation of reactants ensures that the supersaturation of the cerium salt is kept low and uniform, resulting in the formation of homogeneous and well-defined particles.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are protocols derived from established research.

Protocol 1: General Synthesis of Cerium Carbonate Precursor

This protocol is a generalized method based on common literature procedures for producing bundle-like aggregates of cerium carbonate.[6]

-

Solution Preparation :

-

Dissolve 30 g of cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water.

-

Acidify the solution with 10 mL of concentrated nitric acid.

-

Dilute the final solution to 4 L with deionized water to achieve an initial Ce³⁺ concentration of approximately 0.017 M.

-

Add 150 g of urea to the solution in several portions while stirring.

-

-

Precipitation Reaction :

-

Heat the mixture to a constant temperature of 90 ± 2 °C under continuous stirring.

-

Maintain the temperature and stirring until the pH of the solution reaches 7, at which point a white precipitate will become visible.

-

Continue stirring for an additional 2 hours after the precipitate appears.

-

-

Product Recovery and Drying :

-

(Optional) Calcination to Cerium Oxide :

Protocol 2: Morphological Control via Temperature Adjustment

This protocol demonstrates how to control the morphology of the cerium carbonate precursor by varying the precipitation temperature, as described in studies focusing on catalyst development.[7]

-

Solution Preparation : Prepare a mixed aqueous solution of cerium(III) nitrate and urea.

-

Precipitation Reaction :

-

Divide the solution into three batches.

-

Heat each batch to a different constant temperature: 85 °C, 105 °C, and 125 °C, respectively.

-

Maintain the reaction at the set temperature for 2 hours to induce precipitation.

-

-

Product Recovery : Filter, wash, and dry the precipitates from each batch as described in Protocol 1.

-

Calcination : Calcine the dried precursors at 600 °C for 2 hours to obtain CeO₂ with different morphologies.[7]

Data Presentation: Parameters and Resulting Properties

The quantitative data from various studies are summarized below to provide a comparative overview of the synthesis parameters and their impact on the final product.

Table 1: Summary of Experimental Parameters for Homogeneous Precipitation of Cerium Carbonate

| Ce³⁺ Source | Initial Ce³⁺ Conc. (mol/L) | Urea Conc. (mol/L) | Temperature (°C) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Ce(NO₃)₃·6H₂O | 0.017 - 0.058 | 0.62 | 90 ± 2 | > 2 hours (until pH 7) | [6] |

| Ce(NO₃)₃ | 0.008 | 0.5 | 85 ± 1 | 1 hour | [3] |

| Ce(NO₃)₃ | Not specified | Not specified | 85, 105, 125 | 2 hours | [7] |

| Ce(NO₃)₃ | Not specified | Not specified | 120 - 300 | Not specified |[8] |

Table 2: Influence of Reaction Conditions on Cerium Carbonate Precursor Properties

| Condition(s) | Resulting Morphology | Typical Size | Crystal Phase of Precursor | Reference |

|---|---|---|---|---|

| 0.017 M Ce³⁺, 90°C | Needle-like particles, bundle-like aggregates | ~5 µm length, 1–3 µm diameter | Ce(OH)CO₃ (assumed) | [6] |

| 0.058 M Ce³⁺, 90°C | More complex, irregular clusters | Not specified | Ce(OH)CO₃ (assumed) | [6] |

| 0.008 M Ce³⁺, 85°C | Short rods, flower-like or star-like flakes | Agglomerates up to 7.0 µm | Ce₂O(CO₃)₂ | [3] |

| Precipitation at 85°C | Spherical | Not specified | Ce₂O(CO₃)₂·H₂O and CeO₂ | [7] |

| Precipitation at 105°C | Spindle | Not specified | Ce₂O(CO₃)₂·H₂O | [7] |

| Precipitation at 125°C | Elongated Octahedral | Not specified | Ce₂O(CO₃)₂·H₂O | [7] |

| Temp. > 120°C (with organic solvent) | Not specified | Not specified | Hexagonal Ce₂ (CO₃)₃ |[8] |

Visualizations: Workflow and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the process and underlying chemistry.

References

- 1. Facile Room-Temperature Synthesis of Cerium Carbonate and Cerium Oxide Nano- and Microparticles Using 1,1′-Carbonyldiimidazole and Imidazole in a Nonaqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scientists synthesise cerium mineral which holds promise for biomedical research | EurekAlert! [eurekalert.org]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalyzing urea hydrolysis using two-step microbial-induced carbonate precipitation for copper immobilization: Perspective of pH regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Mahidol IR [repository.li.mahidol.ac.th]

- 8. US8303918B2 - Method for preparing cerium carbonate powder using urea - Google Patents [patents.google.com]

An In-depth Technical Guide to the Basic Properties of Rare Earth Carbonates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rare earth elements (REEs) are a group of seventeen chemically similar metallic elements that are critical components in a wide array of modern technologies.[1] Their carbonate forms, rare earth carbonates, are of significant interest as they are often found in ore deposits and serve as precursors for the synthesis of other rare earth compounds, such as oxides.[2][3] An understanding of the fundamental properties of rare earth carbonates is crucial for the development of efficient extraction, purification, and application processes in fields ranging from materials science to medicine. For instance, lanthanum carbonate is utilized in medicine as a phosphate binder for patients with chronic kidney disease.[4] This guide provides a comprehensive overview of the core chemical and physical properties of rare earth carbonates, detailed experimental protocols for their synthesis and characterization, and visual representations of key processes.

Chemical and Physical Properties

General Formula and Nomenclature

Rare earth carbonates are ionic compounds consisting of rare earth cations (RE³⁺) and carbonate anions (CO₃²⁻). The general chemical formula for normal rare earth carbonates is RE₂(CO₃)₃.[5] These compounds are frequently hydrated, with the general formula being represented as RE₂(CO₃)₃·nH₂O, where 'n' can vary.[5] In addition to normal carbonates, rare earth elements can also form hydroxycarbonates (RE(OH)CO₃) and oxycarbonates (RE₂O₂(CO₃)).[6][7]

Molecular Weight

The molecular weight of rare earth carbonates varies depending on the specific rare earth element and the degree of hydration. The table below lists the anhydrous molecular weights for several common rare earth carbonates.

| Rare Earth Carbonate | Chemical Formula | Anhydrous Molecular Weight ( g/mol ) |

| Lanthanum Carbonate | La₂(CO₃)₃ | 457.84[8] |

| Cerium(III) Carbonate | Ce₂(CO₃)₃ | 460.26[9] |

| Neodymium Carbonate | Nd₂(CO₃)₃ | 468.51[10][11] |

| Yttrium Carbonate | Y₂(CO₃)₃ | 357.84 |

Solubility

Rare earth carbonates are generally characterized by their low solubility in water.[5] The solubility product constant (Ksp) for these compounds is typically very small, on the order of 10⁻³⁰ to 10⁻³⁵.[6] However, their solubility can be significantly influenced by the pH and the presence of other ions in the solution. For instance, the solubility of rare earth carbonates increases in acidic solutions due to the reaction with acid to form the corresponding salt and carbon dioxide.[5] Their solubility also increases in solutions containing alkali metal carbonates or ammonium carbonate due to the formation of soluble double carbonate salts.[5]

| Property | Value |

| Solubility in Water | Approximately 10⁻⁵ to 10⁻⁷ mol/L[5] |

| Solubility in Acid | Soluble[11][12] |

| Solubility in Alkali Carbonate Solutions | Significantly increased[5] |

Crystal Structure

The crystal structure of hydrated normal rare earth carbonates is influenced by the specific rare earth element. The lighter rare earth carbonates, from lanthanum to neodymium, are typically isostructural with lanthanite and crystallize in the orthorhombic system.[6] The heavier rare earth carbonates, from samarium to thulium, as well as yttrium, are often isostructural with tengerite.[6] Rare earth elements can also form hydroxycarbonates with orthorhombic, hexagonal, or tetragonal structures depending on the reaction conditions.[6]

Thermal Properties

Thermal Decomposition

The thermal decomposition of rare earth carbonates is a multi-step process.[6] Generally, the hydrated carbonates first undergo dehydration, followed by the loss of carbon dioxide to form an intermediate oxycarbonate, and finally, the rare earth oxide.[6][13] The general sequence is as follows:

-

Dehydration: RE₂(CO₃)₃·nH₂O → RE₂(CO₃)₃ + nH₂O

-

Decarbonation to Oxycarbonate: RE₂(CO₃)₃ → RE₂O₂(CO₃) + CO₂

-

Decarbonation to Oxide: RE₂O₂(CO₃) → RE₂O₃ + CO₂

The decomposition temperatures generally decrease with an increasing atomic number of the rare earth element.[6]

| Decomposition Stage | Approximate Temperature Range (°C) |

| Formation of RE₂O(CO₃)₂ | 320 - 350 |

| Formation of RE₂O₂CO₃ | 800 - 905 |

Note: These temperature ranges can vary depending on the specific rare earth element and experimental conditions such as heating rate and atmosphere.[5]

Experimental Protocols

Synthesis of Rare Earth Carbonates by Precipitation

A common and straightforward method for synthesizing rare earth carbonates is through precipitation from an aqueous solution.[5]

Objective: To synthesize a rare earth carbonate (e.g., Lanthanum Carbonate) by precipitation.

Materials:

-

Soluble rare earth salt (e.g., Lanthanum Chloride, LaCl₃)

-

Precipitating agent (e.g., Ammonium Bicarbonate, NH₄HCO₃)

-

Deionized water

-

Beakers

-

Stir plate and stir bar

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Drying oven

Procedure:

-

Prepare an aqueous solution of the soluble rare earth salt.

-

Separately, prepare an aqueous solution of the precipitating agent.

-